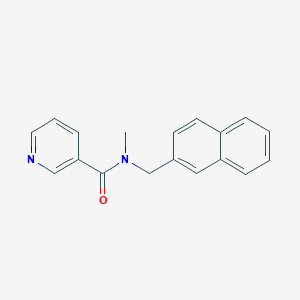![molecular formula C16H17N3O4 B7356865 3-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)anilino]-2-methyl-3-oxopropanoic acid](/img/structure/B7356865.png)
3-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)anilino]-2-methyl-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)anilino]-2-methyl-3-oxopropanoic acid is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is commonly referred to as E-3810 and has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of E-3810 involves its ability to inhibit the activity of specific enzymes and signaling pathways that are involved in cancer growth and inflammation. Specifically, E-3810 has been found to inhibit the activity of VEGFR-2, FGFR-1, and PDGFR-β, which are all involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
E-3810 has been found to have various biochemical and physiological effects, including the inhibition of tumor growth, the modulation of the immune response, and the reduction of inflammation. Additionally, E-3810 has been found to have a low toxicity profile, making it a promising candidate for further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using E-3810 in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing harm to the subjects. Additionally, E-3810 has been found to have a high specificity for its target enzymes and signaling pathways, making it a potent inhibitor. However, one limitation of using E-3810 in lab experiments is its relatively high cost, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for the investigation of E-3810, including the development of more potent analogs, the investigation of its potential applications in other scientific fields, and the optimization of its dosing and administration. Additionally, further studies are needed to fully understand the mechanism of action of E-3810 and its potential side effects.
Synthesemethoden
The synthesis of E-3810 involves the reaction of 4-ethyl-6-oxo-1H-pyrimidine-2-carboxylic acid with 3-(dimethylamino)phenyl isocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 2-methyl-3-oxobutanoic acid to yield E-3810.
Wissenschaftliche Forschungsanwendungen
E-3810 has been studied for its potential applications in various scientific fields, including cancer research, inflammation, and immunology. In cancer research, E-3810 has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation and immunology, E-3810 has been shown to modulate the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
3-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)anilino]-2-methyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-11-8-13(20)19-14(17-11)10-5-4-6-12(7-10)18-15(21)9(2)16(22)23/h4-9H,3H2,1-2H3,(H,18,21)(H,22,23)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVISDQUWOBNARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CC(=CC=C2)NC(=O)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356788.png)

![5-(2,3-dimethylpiperidine-1-carbonyl)-1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B7356799.png)
![2,3-dimethyl-N-[4-(5-oxo-1H-tetrazol-4-yl)phenyl]pentanamide](/img/structure/B7356806.png)
![2-[1-[4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356812.png)
![2-[fluoro-[4-(trifluoromethyl)phenyl]methyl]-3H-quinazolin-4-one](/img/structure/B7356820.png)
![2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7356833.png)
![4-ethyl-2-[[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]methyl]-1H-pyrimidin-6-one](/img/structure/B7356839.png)
![(1R)-N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B7356844.png)
![2-[4-[1-[(2-tert-butyl-4-methyl-6-oxo-1H-pyrimidine-5-carbonyl)amino]ethyl]phenoxy]acetic acid](/img/structure/B7356885.png)
![2-[1-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)methyl]piperidin-4-yl]-2-hydroxyacetamide](/img/structure/B7356891.png)
![6-[3-(2-Methyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356896.png)
![5-[[5-[(2S,3S)-2-tert-butyloxolan-3-yl]-1,3,4-oxadiazol-2-yl]methyl]-2,4-dimethyl-1H-pyrimidin-6-one](/img/structure/B7356897.png)
![4-ethyl-2-[[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]methyl]-1H-pyrimidin-6-one](/img/structure/B7356898.png)